2',5'-Anhydroarabinosylcytosine

Description

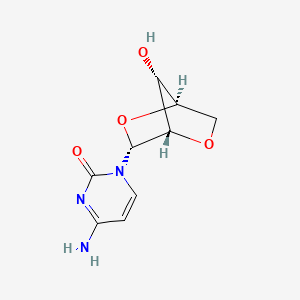

2',5'-Anhydroarabinosylcytosine is a nucleoside analog derived from cytidine, characterized by an anhydro bridge between the 2' and 5' positions of the β-D-arabinofuranose sugar. Its synthesis involves reacting cytidine with complexing agents (e.g., 2-acyloxyisobutyryl halides) or chlorinated intermediates, followed by purification via crystallization . The compound’s structure was confirmed by X-ray crystallography and NMR spectroscopy, revealing a highly puckered C(3')exo/C(2')endo sugar conformation and an anti glycosyl bond orientation, critical for its biological interactions .

This compound exhibits antitumor activity, likely due to its incorporation into DNA/RNA or inhibition of enzymes like cytidine deaminase. Its anhydro bridge enhances metabolic stability compared to non-bridged analogs .

Properties

CAS No. |

32830-01-6 |

|---|---|

Molecular Formula |

C9H11N3O4 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

4-amino-1-(7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidin-2-one |

InChI |

InChI=1S/C9H11N3O4/c10-5-1-2-12(9(14)11-5)8-7-6(13)4(16-8)3-15-7/h1-2,4,6-8,13H,3H2,(H2,10,11,14) |

InChI Key |

KFZNTIYBDGWGGU-UHFFFAOYSA-N |

SMILES |

C1C2C(C(O1)C(O2)N3C=CC(=NC3=O)N)O |

Canonical SMILES |

C1C2C(C(O1)C(O2)N3C=CC(=NC3=O)N)O |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Cytarabine (1-β-D-Arabinofuranosylcytosine, ara-C)

Structural Differences :

- Cytarabine lacks the 2',5'-anhydro bridge, featuring a standard arabinofuranose ring.

- Key Consequence: Cytarabine is rapidly deaminated by cytidine deaminase to uracil arabinoside (inactive), whereas the anhydro bridge in 2',5'-anhydroarabinosylcytosine may impede enzymatic degradation .

Pharmacokinetics :

| Parameter | Cytarabine (ara-C) | This compound (Inferred) |

|---|---|---|

| Cmax (μM) | 12.3 ± 3.1 | Not reported |

| t1/2 (hr) | 1.2 ± 0.4 | Likely prolonged due to metabolic stability |

| AUC (μM·hr) | 25.8 ± 6.7 | Data lacking |

2,2'-Anhydro-1-β-D-Arabinofuranosylcytosine Hydrochloride

Structural Differences :

Activity :

5'-Chloro-5'-deoxyarabinosylcytosine

Structural Differences :

2'-Fluoro-5-chloro-1-β-D-arabinofuranosylcytosine

Structural Differences :

Pharmacokinetic Impact :

- Enhanced membrane permeability and resistance to phosphorylase-mediated degradation compared to non-halogenated analogs. May exhibit longer in vivo half-life than this compound .

1-β-D-Arabinofuranosylcytosine 5'-Monophosphate (ara-CMP)

Functional Differences :

- Ara-CMP is a phosphorylated intermediate in ara-C activation. This compound requires intracellular phosphorylation to exert activity, but its anhydro bridge may slow this process compared to ara-C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.